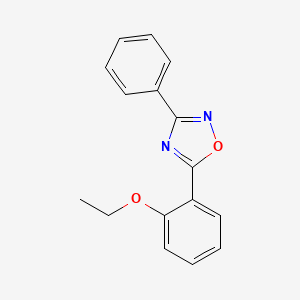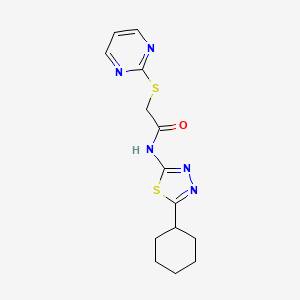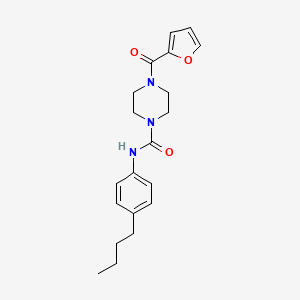
5-(2-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethoxybenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-(2-Ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an antiviral and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 5-(2-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The specific pathways involved depend on the biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation pathways, while its antimicrobial activity could involve disrupting bacterial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
3-Phenyl-1,2,4-oxadiazole: Similar structure but without the ethoxyphenyl group, leading to different properties.
2-Ethoxyphenyl-1,2,4-oxadiazole: Similar but lacks the phenyl group, which can influence its applications and effectiveness.
Uniqueness
5-(2-Ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both ethoxy and phenyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its solubility, stability, and ability to interact with various molecular targets, making it a versatile compound in scientific research.
Eigenschaften
IUPAC Name |
5-(2-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-19-14-11-7-6-10-13(14)16-17-15(18-20-16)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOZXCMJIZUJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5441896.png)
![N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B5441910.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5441915.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5441920.png)
![1-ethyl-4-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}piperazin-2-one](/img/structure/B5441936.png)
![N-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-N-methylmethanesulfonamide](/img/structure/B5441937.png)
![4-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B5441943.png)
![2-[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE](/img/structure/B5441949.png)

![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B5441957.png)
![1-({(2R,5S)-5-[(5-ethylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B5441966.png)

![N-{4-AMINO-6-[1,2,3,4-TETRAAZIN-2(1H)-YL]-1,3,5-TRIAZIN-2-YL}-N,N-DIETHYLAMINE](/img/structure/B5441991.png)
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylcyanamide](/img/structure/B5441995.png)
